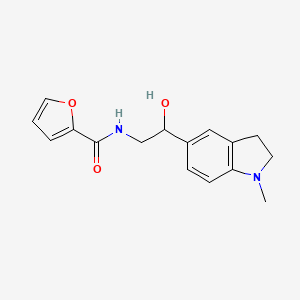

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in ethanol at 0°C.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Furan-2-carboxamide: A simpler analog with only the furan ring.

Uniqueness

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is unique due to the combination of indole and furan rings, which imparts a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Actividad Biológica

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features both indole and furan moieties, which are known to confer various biological activities. Indole derivatives have been extensively studied for their roles in pharmaceuticals, particularly for their anticancer, antiviral, and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with several biochemical pathways:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication, which may be linked to its ability to interfere with viral enzymes or host cell receptors.

- Anticancer Properties : It exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound demonstrates activity against a range of pathogens, suggesting it could be developed into an antimicrobial agent.

Biological Activity Summary

| Activity Type | Mechanism | Target Pathways | References |

|---|---|---|---|

| Antiviral | Inhibits viral replication | Viral enzymes, host receptors | |

| Anticancer | Induces apoptosis | Cell cycle regulation | |

| Antimicrobial | Disrupts microbial integrity | Cell membrane synthesis |

1. Anticancer Research

A study published in 2024 investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways.

2. Antiviral Efficacy

Another research effort focused on the antiviral properties of this compound against influenza virus strains. The findings suggested that it effectively inhibited viral replication by blocking the entry of the virus into host cells, thus showcasing its potential as a therapeutic agent for viral infections.

3. Antimicrobial Activity

Research also highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disrupting bacterial cell wall synthesis, leading to increased permeability and eventual cell death.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBVXKMXNVNYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.